molecular formula C19H12BrNO2 B4567224 2-bromo-N-dibenzofuran-3-ylbenzamide

2-bromo-N-dibenzofuran-3-ylbenzamide

Cat. No.: B4567224
M. Wt: 366.2 g/mol
InChI Key: ILMVCVRUDCCOPQ-UHFFFAOYSA-N
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Description

2-bromo-N-dibenzofuran-3-ylbenzamide is a synthetic chemical building block based on a dibenzofuran scaffold, offered for research and development purposes. Compounds featuring the dibenzofuran core and its derivatives are of significant interest in medicinal chemistry and materials science. Dibenzofuran-based structures are frequently investigated as key intermediates in the synthesis of potential pharmaceutical agents. Research on similar structures has explored activities such as inhibition of viral enzymes, highlighting the scaffold's relevance in developing therapeutics for diseases like HIV . Furthermore, such heterocyclic compounds are studied in material science for their photophysical properties and potential applications in organic electronics . The specific bromo and benzamide substitutions on the dibenzofuran ring system in this compound make it a versatile intermediate for further synthetic modification, including metal-catalyzed cross-coupling reactions and the construction of more complex molecular architectures. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to conduct thorough safety and handling assessments prior to use.

Properties

IUPAC Name

2-bromo-N-dibenzofuran-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO2/c20-16-7-3-1-6-15(16)19(22)21-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMVCVRUDCCOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-bromo-N-dibenzofuran-3-ylbenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution or cyclization processes .

Scientific Research Applications

2-bromo-N-dibenzofuran-3-ylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-dibenzofuran-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structural analogues of 2-bromo-N-dibenzofuran-3-ylbenzamide, emphasizing differences in substituents, heterocyclic cores, and functional groups:

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications Reference
This compound C₁₉H₁₂BrNO₂ Dibenzofuran core, 2-bromo substitution Enhanced rigidity; potential CNS targeting -
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide C₁₉H₁₆BrNO₃ Benzofuran, hydroxypropyl chain Improved solubility; anti-inflammatory activity
4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide C₂₉H₂₁BrNO₅ Dimethoxybenzoyl, methyl-benzofuran Photostability; enzyme inhibition
N-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide C₂₁H₁₄BrN₃O₃ Benzoxazole, nitro group High reactivity; antimicrobial potential
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide C₂₀H₁₇BrClN₃O₂ Furan, propargyl-piperazine Anticancer activity; kinase inhibition

Electronic and Steric Effects

  • Dibenzofuran vs. Benzofuran/Benzoxazole: The dibenzofuran core in the target compound provides greater planarity and rigidity compared to single-ring heterocycles like benzofuran or benzoxazole.
  • Halogen Positioning :
    The 2-bromo substitution on the benzamide ring (target compound) differs from analogues with bromine at positions 4 or 5 (e.g., 4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide). The 2-position directs electrophilic reactions toward the ortho position, altering metabolite profiles compared to para-substituted analogues .
  • Functional Group Variations: Methoxy (OCH₃) and nitro (NO₂) groups in analogues (e.g., ) modulate electron density. Methoxy groups are electron-donating, increasing ring nucleophilicity, whereas nitro groups are electron-withdrawing, enhancing electrophilicity. The target compound’s lack of these groups simplifies its reactivity profile.

Q & A

Q. Table 1. Key Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Amidation2-Bromobenzoyl chloride, DIPEA, THF, 0°C78
Bromine displacementNaN₃, K₂CO₃, DMF, 80°C65
PurificationSilica gel (EtOAc/hexane 1:4)>95% purity

Q. Table 2. Pharmacological Screening Parameters

Assay TypeTargetIC₅₀ (µM)Model SystemReference
Kinase InhibitionEGFR2.1 ± 0.3HeLa
CytotoxicityMCF-78.7 ± 1.2Breast cancer
Plasma Half-life-4.2 hMurine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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